molecular formula C24H24N4O2S B2764815 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 1261006-24-9

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

カタログ番号: B2764815
CAS番号: 1261006-24-9
分子量: 432.54
InChIキー: YYBVXADWCPMFGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:

  • A 7-phenyl group, contributing to aromatic stacking interactions in biological targets.
  • A thioacetamide linker with an N-phenyl terminal group, which may act as a pharmacophore for target binding.

特性

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-2-3-14-28-23(30)22-21(19(15-25-22)17-10-6-4-7-11-17)27-24(28)31-16-20(29)26-18-12-8-5-9-13-18/h4-13,15,25H,2-3,14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBVXADWCPMFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a member of the pyrrolo[3,2-d]pyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N4O2S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This formula indicates the presence of a thioamide group and a pyrrolo-pyrimidine core, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide have shown cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins. In vitro studies have shown that such compounds can inhibit cell proliferation in human breast cancer (MCF-7) and colon cancer (Caco-2) cell lines by affecting key signaling pathways involved in cell survival and proliferation .
  • Case Study : A study evaluating the effects of similar pyrrolo[3,2-d]pyrimidine derivatives reported a significant reduction in tumor size in xenograft models when treated with these compounds. The study indicated that the compound's efficacy was dose-dependent and correlated with its ability to induce cell cycle arrest at the G1 phase .

Anti-inflammatory Activity

In addition to anticancer properties, compounds within this class have been investigated for their anti-inflammatory effects.

  • Cytokine Modulation : Research has shown that these compounds can reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential therapeutic application for inflammatory diseases .
  • Case Study : A specific derivative was tested in animal models for its ability to alleviate symptoms of rheumatoid arthritis. The results indicated a marked decrease in joint swelling and pain scores compared to controls, highlighting the compound's potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of pyrrolo[3,2-d]pyrimidine derivatives have also been explored.

  • Spectrum of Activity : Preliminary studies suggest that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
  • Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, indicating effective antimicrobial action at certain concentrations .

Data Summary

Biological ActivityMechanismTarget Cell LinesCase Study Findings
AnticancerInduces apoptosis via caspase activationMCF-7, Caco-2Reduced tumor size in xenograft models
Anti-inflammatoryModulates cytokine releaseMacrophagesDecreased joint swelling in arthritis models
AntimicrobialDisrupts cell membranesStaphylococcus aureus, E. coliSignificant inhibition zones observed

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapy. Its structural similarity to known kinase inhibitors suggests that it may interact with specific protein targets involved in cancer cell proliferation. For instance, structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance binding affinity to polo-like kinase 1 (Plk1), a target for cancer therapies .

Case Study:
In a study focusing on the inhibition of Plk1, derivatives of this compound demonstrated significant anticancer activity in vitro, with IC50_{50} values indicating potent inhibition of cancer cell lines .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. Research indicates that certain derivatives exhibit efficacy in models of epilepsy, suggesting a mechanism involving modulation of neurotransmitter systems or ion channels.

Case Study:
In animal models, compounds with similar structures showed promising results in reducing seizure frequency and severity, indicating potential for development as anticonvulsant agents .

Structure–Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that variations in substituents significantly influence its biological activity. For example, introducing different alkyl or aryl groups can modulate its potency against specific targets, making it a versatile scaffold for drug development.

類似化合物との比較

Structural Features and Physicochemical Properties

The table below highlights structural variations and their implications:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-butyl, 7-phenyl; N-phenyl thioacetamide Not explicitly reported
21a (TLR4 modulator) Pyrrolo[3,2-d]pyrimidine 3-cyclohexyl, 5-methyl, 7-phenyl; N-cyclohexyl acetamide TLR4 selectivity
7a (Antimicrobial agent) Pyrido-thieno[3,2-d]pyrimidine Spirocyclohexane, 4-methoxyphenyl; acetohydrazide Antibacterial (Gram-positive bacteria)
Compound 1 (Anti-inflammatory) Benzothieno[3,2-d]pyrimidin-4-one Methylsulfonamide, (1,3-dimethyl-2,4-dioxo)thio group COX-2 and iNOS inhibition
IWP2 (WNT inhibitor) Thieno[3,2-d]pyrimidine 3-phenyl, tetrahydro; N-(6-methyl-2-benzothiazolyl) Suppresses WNT signaling
Analog Pyrrolo[3,2-d]pyrimidine 3-butyl, 7-phenyl; N-(3-fluoro-4-methylphenyl) thioacetamide Undisclosed (structural analog)
Key Observations:
  • Substituent Effects :
    • The 3-butyl group in the target compound may enhance lipophilicity compared to cyclohexyl (21a) or methyl groups, influencing bioavailability .
    • The N-phenyl thioacetamide linker is conserved in multiple analogs, suggesting its role as a critical pharmacophore. Replacing phenyl with fluorinated aryl groups () could improve metabolic stability .
Anti-Inflammatory Activity (Benzothieno Analogs):
  • Compounds with methylsulfonamide and electron-deficient thio groups (e.g., 2,4-difluorophenyl in Compound 9) showed potent COX-2 inhibition (~80% suppression at 10 µM) .
  • The target compound lacks a sulfonamide group but retains the thioacetamide linker, which may confer distinct mechanistic profiles.
Antimicrobial Activity (Pyrido-Thieno Analogs):
  • Compound 7a exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus due to its spirocyclic cyclohexane and 4-methoxyphenyl substituents, which likely disrupt bacterial membrane integrity .
  • The target compound’s simpler pyrrolo core and absence of polar hydrazide groups may limit similar activity unless optimized.
Enzyme Inhibition (TLR4 and WNT Pathways):
  • Compound 21a’s N-cyclohexyl acetamide and 5-methyl group contributed to TLR4 selectivity, whereas the target’s N-phenyl group may favor alternative targets .
  • IWP2’s thieno core and benzothiazolyl terminal group were critical for WNT pathway inhibition, a trait less likely in pyrrolo-based analogs .

Q & A

Q. What in vitro models are recommended to evaluate antitumor efficacy beyond standard cell lines?

  • Use 3D tumor spheroids (HCT-116, MDA-MB-231) for penetration studies and patient-derived xenograft (PDX) models for heterogeneity. Combine with apoptosis markers (caspase-3/7) and ROS assays to elucidate mechanisms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。